1-aminopentadecane is an alkylamine that is pentadecane substituted by an amino group at position 1.
Pentadecylamine
CAS No.: 2570-26-5
Cat. No.: VC1575255
Molecular Formula: C15H33N
Molecular Weight: 227.43 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2570-26-5 |
---|---|
Molecular Formula | C15H33N |
Molecular Weight | 227.43 g/mol |
IUPAC Name | pentadecan-1-amine |
Standard InChI | InChI=1S/C15H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-16H2,1H3 |
Standard InChI Key | JPZYXGPCHFZBHO-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCN |
Canonical SMILES | CCCCCCCCCCCCCCCN |
Boiling Point | 585.7 °F at 760 mm Hg (EPA, 1998) 307.6 °C |
Colorform | Flakes |
Melting Point | 99.1 °F (EPA, 1998) 37.3 °C |
Introduction
Chemical Properties and Identifiers
Basic Chemical Information
Pentadecylamine is characterized by specific chemical identifiers that distinctly differentiate it from other related compounds. Table 1 summarizes these essential identifiers.
Table 1: Chemical Identifiers of Pentadecylamine
Identifier | Information |
---|---|
Chemical Formula | C₁₅H₃₃N |
Molecular Weight | 227.4292 g/mol |
CAS Registry Number | 2570-26-5 |
European Community (EC) Number | 219-912-7 |
IUPAC Name | Pentadecan-1-amine |
InChIKey | JPZYXGPCHFZBHO-UHFFFAOYSA-N |
SMILES Notation | CCCCCCCCCCCCCCCN |
UN Number | 2923 |
Physical Properties
The physical characteristics of pentadecylamine have significant implications for its handling, storage, and application in various contexts. Table 2 presents the key physical properties of this compound.
Table 2: Physical Properties of Pentadecylamine
Property | Value |
---|---|
Appearance | Flake solid/Crystal |
Melting Point | 35-37°C |
Boiling Point | 299-301°C |
Density | 0.9119 g/cm³ (at 20°C) |
Flash Point | 113°C |
Vapor Pressure | 1 mmHg (at 120.5°C) |
LogP | 6.05 |
Structural Characteristics
Pentadecylamine features a primary amine group (-NH₂) attached to the terminal carbon of a linear fifteen-carbon chain. This structure gives the molecule distinct amphiphilic properties, with the hydrophilic amino group and the hydrophobic alkyl chain. The significant length of the carbon chain contributes to its relatively high melting and boiling points compared to shorter-chain alkylamines .
Reactivity and Chemical Behavior
Acid-Base Reactions
As a primary amine, pentadecylamine exhibits basic properties and readily participates in acid-base reactions. It neutralizes acids in exothermic reactions to form corresponding salt complexes plus water. The reaction proceeds via protonation of the nitrogen atom in the amine group, creating an ammonium salt. This property makes pentadecylamine useful in various neutralization applications .
Chemical Incompatibilities
Pentadecylamine demonstrates specific chemical incompatibilities that are important for safe handling and storage. The compound may be incompatible with several chemical classes:
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Isocyanates
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Halogenated organic compounds
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Peroxides
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Phenols (acidic)
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Epoxides
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Anhydrides
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Acid halides
Additionally, when combined with strong reducing agents such as hydrides, flammable gaseous hydrogen may be generated, creating potential hazards .
Stability and Degradation
Analytical Methods for Pentadecylamine
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) represents a primary analytical method for pentadecylamine analysis. The compound can be effectively analyzed using reverse phase (RP) HPLC with straightforward conditions. The typical mobile phase composition includes acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, the phosphoric acid component can be substituted with formic acid to prevent interference with MS detection .
Smaller 3 μm particle columns are available for ultra-performance liquid chromatography (UPLC) applications requiring enhanced resolution and faster analysis times. The chromatographic method for pentadecylamine analysis is scalable and suitable for both analytical investigations and preparative separation of impurities .
Spectroscopic Analysis
Mass spectrometry serves as a valuable tool for pentadecylamine identification and quantification. The compound can be analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Additionally, high-resolution mass spectrometry (HRMS) enables more detailed structural characterization and can be employed for non-targeted analysis of pentadecylamine and its derivatives in complex matrices .
Biological Activity and Research Findings
Enzyme Inhibition Properties
Recent research has demonstrated that pentadecylamine possesses significant enzyme inhibition properties, particularly against N-Acylethanolamine Acid Amidase (NAAA). Studies have shown that this compound can inhibit NAAA activity by up to 85% at specific concentrations. This inhibition leads to elevated levels of palmitoylethanolamide (PEA), a bioactive lipid known for its anti-inflammatory properties .
Furthermore, research indicates that N-cyclohexanecarbonylpentadecylamine, a derivative of pentadecylamine, functions as a potent and selective inhibitor of acid amidase. This derivative inhibits the enzyme with an IC₅₀ of 4.5 μM without significantly affecting fatty acid amide hydrolase (FAAH) activity, even at concentrations as high as 100 μM .
Neuroprotective Effects
Research findings indicate that pentadecylamine possesses neuroprotective properties through its modulation of inflammatory pathways. By influencing the levels of bioactive lipids involved in neuroinflammation, the compound may help protect neural tissues from inflammatory damage. This suggests potential applications in neurodegenerative conditions where inflammation plays a significant role in disease progression.
Applications of Pentadecylamine
Nanoparticle Synthesis
Pentadecylamine serves an important function in nanoparticle synthesis, particularly for gold nanoparticles. It acts as a capping agent and stabilizing ligand, adsorbing onto the surface of growing nanoparticles to prevent uncontrolled aggregation. This property allows pentadecylamine to influence the final size and morphology of the nanoparticles. When used in conjunction with reducing agents such as 1,2-tetradecanediol, pentadecylamine helps control gold nanoparticle growth, yielding highly monodisperse, cuboidal nanoparticles with defined structural characteristics.
Biochemical Research
The selective inhibition of acid amidase by pentadecylamine derivatives makes these compounds valuable tools for investigating the distinct roles of different amidases in N-acylethanolamine metabolism. This selectivity enables researchers to differentiate between the activities of acid amidase and fatty acid amide hydrolase (FAAH) in various cells and tissues, contributing to a deeper understanding of endocannabinoid system regulation and function .
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